REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH2:5][OH:6].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(OCC)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CO)C=C(C1)OC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
to stir for 1.25 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration of precipitate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified via silica gel chromatography
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=O)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |